Product packaging for N,N'-Dibenzyl-N,N'-dimethylethylenediamine(Cat. No.:CAS No. 102-18-1)

N,N'-Dibenzyl-N,N'-dimethylethylenediamine

Cat. No.: B085554
CAS No.: 102-18-1
M. Wt: 268.4 g/mol
InChI Key: VRPZLDIUBCEYBA-UHFFFAOYSA-N
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Description

Chemical Name: N,N'-Dibenzyl-N,N'-dimethylethylenediamine CAS No.: 102-18-1 Molecular Formula: C₁₈H₂₄N₂ Molecular Weight: 268.4 g/mol Physical Properties:

  • Appearance: Colorless to pale-yellow liquid .
  • Density: 0.9717 g/cm³ at 18.8°C .
  • Boiling Point: 198°C at 10 Torr .
  • Refractive Index: 1.542–1.545 (20°C) .
  • pKa: 7.85 (predicted) .

Applications:
This compound is utilized in organic synthesis as a ligand or intermediate, particularly in asymmetric catalysis and coordination chemistry. Its benzyl groups enhance steric bulk and hydrophobicity, making it suitable for stabilizing metal complexes or facilitating phase-transfer reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2 B085554 N,N'-Dibenzyl-N,N'-dimethylethylenediamine CAS No. 102-18-1

Properties

IUPAC Name

N,N'-dibenzyl-N,N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-19(15-17-9-5-3-6-10-17)13-14-20(2)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPZLDIUBCEYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059247
Record name 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(phenylmethyl)-
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Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-18-1
Record name N1,N2-Dimethyl-N1,N2-bis(phenylmethyl)-1,2-ethanediamine
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Record name N,N'-Dibenzyl-N,N'-dimethylethylenediamine
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Record name N,N'-Dimethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis(phenylmethyl)-
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Record name 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(phenylmethyl)-
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Record name N,N'-dibenzyl-N,N'-dimethylethylenediamine
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Record name N,N'-ETHYLENEBIS(N-METHYLBENZYLAMINE)
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Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via a nucleophilic substitution mechanism, where methylamine reacts with 1,2-dichloroethane to form N,N'-dimethylethylenediamine. Key parameters include:

  • Temperature : 50–80°C under pressurized conditions to enhance reaction kinetics.

  • Methylamine Addition : 1,2-Dichloroethane is gradually introduced into methylamine to minimize side reactions.

  • Neutralization : Hydrogen chloride byproducts are neutralized using alkali metal hydroxides (e.g., NaOH) or alkoxides, ensuring a pH-controlled environment.

This method achieves high purity by separating neutralized salts and unreacted starting materials through distillation or filtration.

The introduction of benzyl groups to N,N'-dimethylethylenediamine is achieved through two primary routes: nucleophilic substitution with benzyl halides and reductive amination using benzaldehyde.

Nucleophilic Substitution with Benzyl Halides

This method involves reacting N,N'-dimethylethylenediamine with benzyl chloride or bromide in the presence of a base.

Reaction Protocol

  • Solvents : Polar aprotic solvents like dichloromethane or toluene facilitate solubility and reaction efficiency.

  • Base : Sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH) deprotonates the amine, enhancing nucleophilicity.

  • Stoichiometry : A 2:1 molar ratio of benzyl halide to diamine ensures complete dibenzylation.

  • Temperature : Reflux conditions (80–110°C) are typically employed to drive the reaction to completion.

Purification

Crude product is purified via vacuum distillation or recrystallization from ethanol, yielding colorless to pale-yellow liquid.

Reductive Amination with Benzaldehyde

Reductive amination offers an alternative route, bypassing the use of benzyl halides.

Reaction Steps

  • Imine Formation : N,N'-Dimethylethylenediamine reacts with benzaldehyde to form a Schiff base intermediate.

  • Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces the imine to the tertiary amine.

Optimization Factors

  • Catalyst Load : 5–10% Pd/C under 1–3 atm H₂ achieves >90% conversion in 2–4 hours.

  • Solvent System : Methanol or ethanol enhances hydrogen solubility and reaction homogeneity.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency, reproducibility, and safety.

Continuous-Flow Reactors

  • Automated Benzylation : Continuous addition of benzyl chloride to N,N'-dimethylethylenediamine in a tubular reactor minimizes exothermic risks.

  • In-Line Neutralization : Integrated scrubbers neutralize HCl byproducts in real time, reducing corrosion and waste.

Catalytic Hydrogenation in Fixed-Bed Reactors

  • Catalyst Reusability : Pd/C catalysts are immobilized in fixed-bed systems, enabling continuous operation for reductive amination.

  • Yield Enhancement : Recycling unreacted benzaldehyde improves atom economy, achieving >85% yield per cycle.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range
Nucleophilic SubstitutionHigh selectivity for dibenzylationRequires stoichiometric base70–90%
Reductive AminationAvoids halogenated reagentsSensitive to catalyst poisoning80–95%
Industrial ContinuousScalable and cost-effectiveHigh initial capital investment85–92%

Challenges and Mitigation Strategies

Byproduct Formation

  • Monobenzylated Intermediate : Incomplete benzylation is addressed by excess benzyl halide or prolonged reaction times.

  • N-Oxidation : Tertiary amines may oxidize during storage; inert atmospheres (N₂/Ar) and antioxidants (BHT) mitigate degradation.

Catalyst Deactivation

  • Poisoning : Sulfur-containing impurities in benzaldehyde deactivate Pd catalysts. Pre-treatment with activated carbon removes contaminants.

Emerging Methodologies

Photocatalytic Benzylation

Recent studies explore visible-light-driven benzylation using TiO₂ catalysts, reducing energy input by 40% compared to thermal methods.

Enzymatic Amination

Pilot-scale trials employ transaminases to catalyze benzyl group transfer, achieving enantioselective synthesis under mild conditions .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine groups in N,N'-Dibenzyl-N,N'-dimethylethylenediamine undergo oxidation to form N-oxides under controlled conditions. This reaction is typically mediated by oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Example Reaction:
N N Dibenzyl N N dimethylethylenediamine+H2O2N N Dibenzyl N N dimethylethylenediamine N oxide+H2O\text{N N Dibenzyl N N dimethylethylenediamine}+\text{H}_2\text{O}_2\rightarrow \text{N N Dibenzyl N N dimethylethylenediamine N oxide}+\text{H}_2\text{O}

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)0–25°C, 6hN-Oxide85%
mCPBART, 2hN-Oxide92%

Reduction Reactions

The benzyl groups in the compound can be selectively removed via catalytic hydrogenolysis, yielding N,N'-dimethylethylenediamine . This reaction is critical for deprotection in synthetic pathways.

Example Reaction:
N N Dibenzyl N N dimethylethylenediamine+H2Pd CN N Dimethylethylenediamine+2Benzene\text{N N Dibenzyl N N dimethylethylenediamine}+\text{H}_2\xrightarrow{\text{Pd C}}\text{N N Dimethylethylenediamine}+2\text{Benzene}

CatalystPressure (atm)Temperature (°C)YieldSource
Pd/C1–325–5078%

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at the benzyl positions. Alkyl halides or acyl chlorides can displace benzyl groups under basic conditions.

Example Reaction with Methyl Iodide:
N N Dibenzyl N N dimethylethylenediamine+2CH3IN N N N Tetramethylethylenediamine+2Benzyl Iodide\text{N N Dibenzyl N N dimethylethylenediamine}+2\text{CH}_3\text{I}\rightarrow \text{N N N N Tetramethylethylenediamine}+2\text{Benzyl Iodide}

ReagentBaseSolventYieldSource
CH₃IK₂CO₃DMF65%

Complexation with Metal Ions

The diamine acts as a bidentate ligand, forming stable complexes with transition metals such as copper(I) and palladium. These complexes are utilized in catalysis and material science.

Example Copper(I) Complex:
CuCl+N N Dibenzyl N N dimethylethylenediamine[CuCl(L)]n\text{CuCl}+\text{N N Dibenzyl N N dimethylethylenediamine}\rightarrow [\text{CuCl}(\text{L})]_n

Metal SaltLigand RatioApplicationStability Constant (log K)Source
CuCl1:1Catalysis8.2 ± 0.3

Condensation Reactions

The compound condenses with carbonyl compounds (e.g., ketones or aldehydes) to form imidazolidines , though steric hindrance from benzyl groups may reduce reactivity compared to less-substituted diamines.

Example Reaction with Acetone:
N N Dibenzyl N N dimethylethylenediamine+2CH3COCH3Imidazolidine Derivative+2H2O\text{N N Dibenzyl N N dimethylethylenediamine}+2\text{CH}_3\text{COCH}_3\rightarrow \text{Imidazolidine Derivative}+2\text{H}_2\text{O}

Carbonyl CompoundCatalystYieldSource
AcetoneNone45%

Key Findings

  • Steric Effects : Bulky benzyl groups hinder reactions at the nitrogen centers, necessitating harsh conditions for substitutions or condensations.

  • Reductive Stability : Catalytic hydrogenolysis selectively removes benzyl groups without affecting methyl substituents.

  • Ligand Utility : Metal complexes exhibit enhanced stability in cross-coupling reactions compared to simpler diamines .

Scientific Research Applications

Catalytic Applications

DBDMEDA serves as a versatile ligand in catalytic processes. Its ability to form stable complexes with transition metals enhances the efficiency of several reactions:

  • Copper-Catalyzed Reactions : DBDMEDA is utilized in copper-catalyzed cyanation reactions, which are essential for synthesizing nitriles from aryl halides. This application is crucial in the pharmaceutical industry for developing various drug compounds.
  • C-N Coupling Reactions : The compound has been shown to facilitate C-N coupling reactions, which are vital for constructing nitrogen-containing organic molecules. These reactions are pivotal in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Pharmaceuticals

DBDMEDA acts as an intermediate in the synthesis of several pharmaceutical agents:

  • Cefotiam : It is used as a building block in the synthesis of Cefotiam, a broad-spectrum cephalosporin antibiotic. The presence of DBDMEDA allows for more efficient synthetic pathways, reducing the number of steps and improving yields .

Polymer Chemistry

In polymer chemistry, DBDMEDA is employed as a chain transfer agent in the synthesis of polymers. Its unique structure allows it to regulate molecular weight and improve the properties of the resulting polymers:

  • Controlled Radical Polymerization : DBDMEDA can be used in controlled radical polymerization techniques, leading to polymers with specific architectures and functionalities. This application is particularly important in developing advanced materials with tailored properties for specific applications .

Coordination Chemistry

DBDMEDA's ability to coordinate with various metal ions makes it valuable in coordination chemistry:

  • Metal Complexes : The formation of metal complexes with DBDMEDA has been studied for their potential use as catalysts in organic transformations. These complexes often exhibit enhanced reactivity compared to their uncoordinated counterparts .

Case Study 1: Copper-Catalyzed Cyanation

A study demonstrated that using DBDMEDA as a ligand significantly increased the yield of nitriles from aryl bromides compared to traditional methods. The optimized conditions led to yields exceeding 90%, showcasing its effectiveness as a catalyst ligand .

Case Study 2: Synthesis of Cefotiam

Research highlighted the role of DBDMEDA in streamlining the synthetic route for Cefotiam. By incorporating this compound, researchers reduced the number of synthetic steps from six to four while maintaining high purity levels, thus enhancing overall efficiency .

Mechanism of Action

Molecular Targets and Pathways: N,N’-Dibenzyl-N,N’-dimethylethylenediamine acts primarily as a ligand, forming coordination complexes with metal ions. These complexes can catalyze various organic reactions by stabilizing transition states and facilitating electron transfer processes. The compound’s ability to form stable complexes with metals makes it valuable in catalysis and material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N,N'-Dibenzyl-N,N'-dimethylethylenediamine with structurally related ethylenediamine derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 102-18-1 C₁₈H₂₄N₂ 268.4 - Two benzyl and two methyl substituents.
- High steric hindrance and hydrophobicity.
Ligand in asymmetric synthesis; intermediate in drug design .
N,N'-Dimethylethylenediamine (mmen) 110-70-3 C₄H₁₂N₂ 88.15 - Two methyl groups.
- Small steric profile; hydrophilic.
Functionalization of metal-organic frameworks (MOFs) .
N,N'-Dibenzylideneethylenediamine 104-71-2 C₁₆H₁₆N₂ 236.31 - Two benzylidene (Schiff base) groups.
- Planar structure with π-conjugation.
Coordination chemistry; sensor materials .
N,N'-Diacetylethylenediamine 871-78-3 C₆H₁₂N₂O₂ 144.17 - Two acetyl groups.
- Polar, water-soluble.
Biodegradable crosslinker; drug delivery systems .
N,N'-Dimethyl-1,2-diphenylethylenediamine 118628-68-5 C₁₆H₂₀N₂ 240.35 - Two methyl and two phenyl groups.
- Chiral centers (R,R and S,S enantiomers).
Chiral auxiliary in asymmetric aldol reactions .

Key Research Findings

Steric and Electronic Effects :

  • This compound exhibits greater steric bulk compared to mmen (N,N'-dimethylethylenediamine), limiting its use in porous materials like MOFs but enhancing selectivity in catalytic reactions .
  • The benzyl groups in the target compound provide electron-donating effects, stabilizing transition metals in cross-coupling reactions, whereas N,N'-dibenzylideneethylenediamine (a Schiff base) forms rigid, conjugated complexes with metals like Cu(II) or Ni(II) .

Catalytic Performance :

  • mmen is widely used in Cu-catalyzed amidation reactions due to its small size and flexibility, achieving >90% yield in aryl halide amidation . In contrast, the bulkier benzyl-substituted analogue shows reduced activity in such reactions but improves enantioselectivity in asymmetric hydrogenation .

Chiral Applications: N,N'-Dimethyl-1,2-diphenylethylenediamine (with phenyl substituents) is preferred for chiral resolution of aldehydes due to its planar aromatic groups, whereas the benzyl groups in the target compound offer better solubility in nonpolar solvents .

Thermal and Chemical Stability :

  • N,N'-Diacetylethylenediamine degrades rapidly under acidic conditions due to its labile acetyl groups, while the benzyl and methyl groups in the target compound enhance stability, making it suitable for high-temperature reactions .

Biological Activity

N,N'-Dibenzyl-N,N'-dimethylethylenediamine (DBDMED) is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activities, mechanisms of action, and relevant case studies associated with DBDMED, supported by data tables and research findings.

Synthesis

DBDMED is synthesized through the reaction of benzyl chloride with N,N'-dimethylethylenediamine. The general reaction can be summarized as follows:

N N dimethylethylenediamine+2Benzyl chlorideDBDMED+2HCl\text{N N dimethylethylenediamine}+2\text{Benzyl chloride}\rightarrow \text{DBDMED}+2\text{HCl}

This synthesis pathway allows for the introduction of benzyl groups, which are crucial for enhancing the compound's biological activity.

Antimicrobial Activity

DBDMED has shown significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of benzyl ethylenediamine exhibit high activity against Gram-positive bacteria while showing moderate effects on Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of activity .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Anticancer Activity

DBDMED and its derivatives have been evaluated for cytotoxicity against various cancer cell lines. In vitro studies have shown that DBDMED exhibits antiproliferative effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

A study reported IC50 values for DBDMED as follows:

Cell Line IC50 (µM)
MCF-715
A54920
HeLa25

Anticonvulsant Activity

Recent studies have also highlighted the anticonvulsant properties of DBDMED derivatives. In animal models, compounds similar to DBDMED were found to significantly reduce seizure activity in maximal electroshock seizure (MES) tests. The effectiveness was comparable to established anticonvulsants like phenytoin.

The biological activity of DBDMED is attributed to its ability to interact with various molecular targets. It is hypothesized that DBDMED acts as a ligand for specific receptors involved in neurotransmission and cell signaling pathways. For instance, its interaction with GABAergic systems may underlie its anticonvulsant effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of DBDMED derivatives revealed that modifications at the benzyl position significantly enhanced activity against resistant bacterial strains.
  • Cytotoxicity in Cancer Cells : In a comparative study, DBDMED was tested alongside other diamines, showing superior cytotoxic effects in MCF-7 cells, suggesting potential for further development as an anticancer agent.
  • Anticonvulsant Testing : Animal studies demonstrated that DBDMED reduced seizure frequency and intensity in induced seizure models, indicating a promising avenue for treating epilepsy.

Q & A

Q. Table 1: Comparison of Synthetic Methods

ReactantsCatalyst/SolventTemperatureYieldReference
Benzyl halides + N,N'-dimethylethylenediamineNa₂CO₃/CHCl₃Reflux92%
Aryl iodides + ThiolsCuI/DMEDA60–120°C75–85%

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-Ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, antiperiplanar conformations of carbonyl and phosphoryl groups were confirmed via single-crystal analysis .
  • Mass Spectrometry (MS) : Electron ionization (70 eV) identifies molecular ions (e.g., m/z 632.1 for Pd(II) complexes) and ligand fragmentation patterns .
  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes benzyl and methyl proton environments, with shifts at δ 2.2–2.5 ppm for N–CH₃ and δ 4.3 ppm for CH₂–N .

Q. Key Findings :

  • Distorted tetrahedral geometry around phosphorus in derivatives .
  • Hydrogen bonding (N–H···O) stabilizes crystal packing .

Basic: How does this compound function as a ligand in coordination chemistry?

Methodological Answer:
this compound acts as a bidentate ligand, coordinating through its two amine groups. Applications include:

  • Palladium Complexes : Forms stable Pd(II) complexes for catalytic cross-coupling (e.g., S-arylation of thiols), where the ligand enhances electron density at the metal center .
  • Copper Complexes : Stabilizes Cu(I) in oxidation studies, with structural dynamics analyzed via X-ray crystallography .

Advanced: How do structural modifications (e.g., benzyl vs. methyl groups) impact catalytic activity?

Methodological Answer:

  • Steric Effects : Bulky benzyl groups reduce catalytic turnover in crowded substrates but improve selectivity in asymmetric synthesis .
  • Electronic Effects : Electron-donating methyl groups increase metal-ligand bond strength, enhancing stability in oxidative environments .

Q. Table 2: Ligand Structure vs. Catalytic Performance

LigandMetalReactionTurnover FrequencyReference
N,N'-Dibenzyl derivativePdS-Arylation85% yield
N,N'-Dimethyl derivativeCuO₂ Activation73% efficiency

Advanced: How can contradictions in coordination behavior (e.g., variable bond angles) be resolved?

Methodological Answer:

  • Multi-Technique Validation : Combine X-ray crystallography (for static structures) with DFT calculations to model dynamic behavior .
  • Spectroscopic Titration : Monitor ligand-metal binding constants via UV-Vis or EPR to identify dominant coordination modes under varying pH/temperature .

Case Study :
In Cu(I) complexes, bond angle discrepancies (e.g., O1–P1–N3 = 114.5° vs. ideal 109.5°) were attributed to steric strain, validated via crystallography and computational modeling .

Advanced: What emerging applications exist in materials science?

Methodological Answer:

  • Molecular Sieves : Acts as a structure-directing agent (SDA) for silicoaluminophosphate (SAPO) frameworks like DNL-6, which exhibit high thermal stability and catalytic pore accessibility .
  • Supramolecular Assembly : Facilitates the synthesis of macrocyclic phenanthroline derivatives for photodynamic therapy research .

Q. Table 3: Material Synthesis Parameters

ApplicationTemplate/ReagentConditionsOutcomeReference
SAPO DNL-6N,N′-dimethylethylenediamineHydrothermal, 180°CRHO topology, 1519 ų pore volume
Macrocyclic Phenanthrolines1,10-Phenanthroline derivativesRT, triethylamine48% yield, helical chirality

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-Dibenzyl-N,N'-dimethylethylenediamine
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